[4-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl]methanol
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Overview
Description
[4-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl]methanol: is an organic compound with the molecular formula C14H13FO3 and a molecular weight of 232.25 g/mol . This compound features a methoxy group and a fluorophenyl group attached to a phenylmethanol structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl]methanol typically involves the reaction of 3-fluorophenol with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its structural features make it a candidate for drug development and biochemical research .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and industrial processes .
Mechanism of Action
The mechanism of action of [4-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and fluorophenyl groups can modulate the compound’s binding affinity and selectivity towards these targets. This interaction can lead to various biochemical effects, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: Compared to these similar compounds, [4-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl]methanol is unique due to the presence of both methoxy and fluorophenyl groups on the same phenylmethanol structure.
Properties
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-8,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADBAECVGCLWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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